Product packaging for Z-Gly-asp-OH(Cat. No.:)

Z-Gly-asp-OH

Cat. No.: B1336529
M. Wt: 324.29 g/mol
InChI Key: WINDTKMAFAXPSY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of the N-Benzyloxycarbonyl (Z) Protecting Group in Peptide Synthesis

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in the history of peptide synthesis. wikipedia.orgcatsci.com Introduced by Max Bergmann and Leonidas Zervas in 1932, its development was a revolutionary step that enabled the controlled, stepwise assembly of amino acids into peptides for the first time. wikipedia.orgtotal-synthesis.comnih.gov This breakthrough essentially launched the modern era of synthetic peptide chemistry. wikipedia.org

The primary function of the Z-group is to mask the nucleophilicity of the α-amino group of an amino acid. organic-chemistry.org This prevents the amino acid from acting as a nucleophile and engaging in unwanted side reactions, such as self-polymerization, during the activation of its carboxyl group for peptide bond formation. peptide.com The Z-group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Z-Cl) under mild basic conditions. wikipedia.orgtotal-synthesis.com

A key feature of the Z-group is its stability under a range of conditions, yet it can be removed cleanly when desired. total-synthesis.com The standard method for deprotection is catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleaves the group to yield the free amine, toluene, and carbon dioxide. total-synthesis.comthieme-connect.de It can also be removed by strong acids like hydrogen bromide (HBr) in acetic acid, but it is stable to the mildly acidic and basic conditions often used to remove other protecting groups. bachem.combrieflands.com This property makes the Z-group "orthogonal" to many other protecting groups, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which are removed by acid and base, respectively. total-synthesis.commasterorganicchemistry.com This orthogonality is a cornerstone of modern chemical synthesis, allowing for the selective deprotection of different functional groups within the same molecule. organic-chemistry.orgbiosynth.com

Table 1: Comparison of Common N-terminal Protecting Groups

Protecting Group Abbreviation Cleavage Condition Key Feature
Benzyloxycarbonyl Z or Cbz Catalytic Hydrogenation or strong acid Historic importance; stable to mild acid/base
tert-Butyloxycarbonyl Boc Moderate to strong acid (e.g., TFA) Widely used in solid-phase synthesis
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., Piperidine) Base-lability allows for mild deprotection

Significance of the Glycyl-Aspartyl (Gly-Asp) Dipeptide Motif in Biochemical Research

The Glycyl-Aspartyl (Gly-Asp or GD) sequence, while simple, is a component of larger, highly significant recognition motifs in biochemistry. Most notably, it is part of the Arginyl-Glycyl-Aspartyl (RGD) tripeptide sequence. nih.gov The RGD motif was first identified as the critical sequence within the extracellular matrix protein fibronectin that allows cells to attach. nih.govsigmaaldrich.com

This motif is now known to be a primary recognition site for a family of cell surface receptors called integrins. sigmaaldrich.comontosight.ai Integrins, by binding to RGD sequences in various extracellular matrix proteins (like fibronectin, vitronectin, and laminin), mediate crucial cell adhesion processes. sigmaaldrich.comontosight.ai These processes are fundamental to a wide range of physiological events, including:

Wound healing ontosight.ai

Embryonic development ontosight.ai

Tissue repair ontosight.ai

Cell migration and differentiation ontosight.ai

The Asp-Gly (DG) sequence itself is recognized as a "hotspot" for the non-enzymatic degradation of proteins. researchgate.net Aspartyl and asparaginyl residues are prone to a spontaneous intramolecular rearrangement that forms a succinimide (B58015) intermediate. This intermediate can then hydrolyze to form a mixture of normal L-aspartyl and atypical L-isoaspartyl linkages, which can alter a protein's structure and function. This reaction is particularly favored when glycine (B1666218) is the adjacent residue on the C-terminal side, likely due to the flexibility imparted by glycine's lack of a side chain. researchgate.net

Role of Protected Peptide Fragments as Research Probes and Synthetic Building Blocks

Protected peptide fragments, such as Z-Gly-Asp-OH, are essential tools in chemical biology and drug discovery. acs.orgresearchgate.net They serve two primary roles: as synthetic building blocks and as research probes.

As synthetic building blocks, protected di- and tripeptides are crucial intermediates in the "fragment condensation" approach to synthesizing large peptides or small proteins. acs.orgpnas.org Instead of adding amino acids one by one (stepwise synthesis), this strategy involves creating smaller, fully protected peptide fragments which are then coupled together. thieme-connect.deacs.org This can be more efficient for long sequences and can help overcome challenges associated with "difficult" sequences that are prone to aggregation or side reactions during stepwise synthesis. pnas.orgresearchgate.net A fragment like this compound, with its N-terminus protected and its C-terminus free for activation, is an ideal acyl-donor for coupling to the free N-terminus of another amino acid or peptide fragment. acs.org

As research probes, protected peptides can be used to study the specificity and kinetics of enzymes. chemicalbook.com For instance, N-protected dipeptides are often used as substrates for proteases or transglutaminases to characterize their activity. chemicalbook.comdcu.ie The protecting group prevents the peptide from being a substrate for aminopeptidases while allowing the internal peptide bond or side chains to be recognized and processed by the target enzyme. This allows researchers to dissect complex biological pathways and screen for enzyme inhibitors. chemicalbook.com

Table 2: Applications of Protected Peptide Fragments

Application Area Description Example
Synthetic Chemistry Used as intermediates in the convergent or fragment condensation synthesis of large peptides and proteins. acs.orgpnas.org Coupling this compound with H-Pro-OMe to form the protected tripeptide Z-Gly-Asp-Pro-OMe.
Enzyme Assays Serve as specific substrates to measure the activity of enzymes like proteases and transglutaminases. chemicalbook.com Using Z-Gln-Gly-OH to assay transglutaminase activity. chemicalbook.com
Biomaterial Science Incorporated into materials to study or promote specific biological interactions, such as cell adhesion. researchgate.netmdpi.com Immobilizing RGD-containing peptides onto surfaces to enhance cell attachment for tissue engineering. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O7 B1336529 Z-Gly-asp-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2O7

Molecular Weight

324.29 g/mol

IUPAC Name

(2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioic acid

InChI

InChI=1S/C14H16N2O7/c17-11(16-10(13(20)21)6-12(18)19)7-15-14(22)23-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,22)(H,16,17)(H,18,19)(H,20,21)/t10-/m0/s1

InChI Key

WINDTKMAFAXPSY-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC(=O)O)C(=O)O

sequence

GD

Origin of Product

United States

Enzymatic Interaction and Substrate Specificity Studies Involving Gly Asp Sequences

Z-Gly-Asp-OH as a Model Substrate or Inhibitor Analog in Enzyme Characterization

This compound and similar N-terminally blocked dipeptides are frequently employed as model substrates or inhibitor analogs to probe the active sites of enzymes. The benzyloxycarbonyl (Z) group at the N-terminus prevents the peptide from being cleaved by aminopeptidases and allows for the specific study of endopeptidases and carboxypeptidases. dcu.ie

In studies of prolyl oligopeptidase, a product-like inhibitor, Z-Gly-Pro-OH, was used in kinetic measurements to understand the accessibility of the active site. nih.gov While not this compound, this highlights the use of similar Z-blocked dipeptides in characterizing enzyme mechanisms. The defined structure of these small peptides allows for the precise mapping of interactions between the substrate's amino acid residues and the enzyme's binding pockets. This information is fundamental to understanding the determinants of substrate specificity and catalytic efficiency.

Characterization of Peptidases and Proteases with Specificity for Gly-Asp Bonds or Analogues

Carboxypeptidases are enzymes that cleave amino acid residues from the C-terminus of a peptide or protein. Their specificity is largely dictated by the nature of the C-terminal residue (P1 position) and the penultimate residue (P1' position).

Human carboxypeptidase Z (CPZ), for instance, displays a strong preference for substrates with C-terminal basic amino acids like Arg or Lys. nih.gov While peptides with a C-terminal Asp were not identified as substrates for CPZ, studies on other carboxypeptidases, such as those from the fungus Absidia zychae (CPZ-1 and CPZ-2), have shown that while they prefer bulky amino acid residues in the penultimate position, they can hydrolyze oligopeptides with Asp in the P1 position. tandfonline.com Similarly, engineered human carboxypeptidase B variants have been developed to specifically cleave after C-terminal aspartic acid residues. oup.com

The table below summarizes the specificity of different carboxypeptidases.

EnzymeOptimal C-terminal Residue (P1)Hydrolysis of Peptides with C-terminal Asp
Human Carboxypeptidase Z (CPZ)Arg, Lys nih.govNo nih.gov
Absidia zychae Carboxypeptidases (CPZ-1 & CPZ-2)Bulky residues preferred in P1'Yes tandfonline.com
Engineered Human Carboxypeptidase BGlu, Asp oup.comYes oup.com

This table provides a summary of carboxypeptidase specificity based on available research.

Prolyl endopeptidases (PEPs) or prolyl oligopeptidases (POPs) are serine proteases that cleave peptide bonds on the C-terminal side of proline residues. nih.gov These enzymes have been shown to act on N-terminal benzyloxycarbonyl (Z)-blocked peptides. glpbio.com For example, the fluorogenic substrate Z-Gly-Pro-AMC is cleaved by prolyl endopeptidase. nih.govglpbio.comacs.org While the direct cleavage of this compound by prolyl endopeptidase is not the primary mode of action, the use of Z-blocked peptides is a common method to assay the activity of this enzyme class. glpbio.comacs.orgnih.gov Studies have shown that prolyl oligopeptidase has an extended substrate binding region, and while proline is the key determinant, residues in adjacent positions can influence binding and cleavage. dcu.ie

Thermolysin, a metalloproteinase, is known for its ability to hydrolyze peptide bonds on the N-terminal side of large hydrophobic residues. researchgate.net However, it can also be used for the synthesis of peptide bonds under specific conditions, a process known as reversed proteolysis. mdpi.com

Research has demonstrated the thermolysin-catalyzed synthesis of dipeptides using Z-protected amino acids as the acyl donor. For instance, the synthesis of Z-Asp-Phe-OMe, a precursor to the artificial sweetener aspartame (B1666099), is a well-known example. mdpi.com The enzyme also catalyzes the synthesis of other Z-peptide derivatives. pnas.org While direct studies on the thermolysin-mediated hydrolysis or synthesis of this compound are not extensively detailed, the principles of its catalytic action on similar Z-protected dipeptides are well-established. The efficiency of both synthesis and hydrolysis is influenced by the hydrophobicity of the interacting amino acid residues. psu.edu

Mechanistic Investigations of Enzyme-Substrate Interactions Governing Cleavage or Formation

Understanding the mechanism of how an enzyme cleaves or forms a peptide bond involves a combination of structural, kinetic, and thermodynamic data. libretexts.org For peptidases, the interaction between the substrate and the enzyme's active site is critical. This involves the precise positioning of the substrate within the active site, often involving specific subsites that recognize individual amino acid residues of the substrate. wou.edufrontiersin.org

In the case of metalloproteases like thermolysin, the catalytic mechanism involves a zinc ion in the active site that coordinates with the peptide's carbonyl group and a water molecule. researchgate.net The side chains of the substrate's amino acids interact with the enzyme's binding pockets, determining the specificity of cleavage. For example, in thermolysin, a single-step reaction mechanism has been proposed where a water molecule, activated by Glu143, attacks the peptide carbonyl carbon, leading to the cleavage of the peptide bond. researchgate.net

For serine proteases, a catalytic triad (B1167595) of serine, histidine, and aspartate is typically involved in the hydrolysis of the peptide bond. libretexts.orgwou.edu The substrate binds to the active site, and the serine residue, acting as a nucleophile, attacks the carbonyl carbon of the scissile peptide bond, forming a covalent acyl-enzyme intermediate. libretexts.org Subsequent hydrolysis of this intermediate releases the C-terminal portion of the peptide, followed by the release of the N-terminal portion.

The table below outlines key mechanistic features of different protease types.

Protease TypeKey Active Site FeaturesGeneral Mechanism
Metalloproteases (e.g., Thermolysin)Metal ion (e.g., Zn²⁺), water molecule, substrate binding pockets researchgate.netMetal-activated water molecule acts as a nucleophile to attack the peptide carbonyl. researchgate.net
Serine Proteases (e.g., Prolyl Endopeptidase)Catalytic triad (Ser, His, Asp) libretexts.orgwou.eduNucleophilic attack by serine on the peptide carbonyl, forming a covalent acyl-enzyme intermediate. libretexts.org
CarboxypeptidasesVaries (e.g., metal ion in metallocarboxypeptidases)Cleavage of the C-terminal peptide bond. nih.gov

This table provides a simplified overview of protease mechanisms.

Development of Fluorogenic Substrates for Quantitative Enzyme Activity Assays

Fluorogenic substrates are invaluable tools for the continuous and sensitive measurement of enzyme activity. nih.gov These substrates typically consist of a peptide sequence recognized by the enzyme, linked to a fluorophore that is quenched. Upon enzymatic cleavage of the peptide bond, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be monitored in real-time. nih.govthermofisher.com

The Gly-Asp sequence can be incorporated into such fluorogenic substrates. For example, a fluorogenic peptide, Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide, has been used to measure the activity of enterokinase. researchgate.net While this is a more complex peptide, it demonstrates the utility of the Gly-Asp motif in the design of fluorogenic probes.

The development of such substrates often involves linking the peptide to a fluorogenic leaving group like 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC). pnas.orgpnas.org For instance, Z-Gly-Pro-AMC is a widely used fluorogenic substrate for prolyl endopeptidase. nih.govglpbio.comacs.orgnih.govevitachem.com The principles of designing these substrates can be applied to create probes for enzymes that recognize the Gly-Asp sequence, allowing for high-throughput screening of enzyme inhibitors and detailed kinetic analysis. evitachem.com

Molecular Recognition Mechanisms of Gly Asp Containing Peptides

Integrin-Mediated Cellular Adhesion and RGD Motif Analogues

The interaction between peptides and integrin receptors is a cornerstone of cell adhesion research. The Arg-Gly-Asp (RGD) sequence is the most prominent motif in this context, and its analogues, including peptides containing the Gly-Asp core, are crucial for understanding and manipulating cellular behaviors.

Arg-Gly-Asp (RGD) Sequence Binding to Integrin Receptors

The tripeptide sequence Arginyl-glycyl-aspartic acid, commonly known as RGD, was first identified as the minimal sequence within the fibronectin protein that mediates cell attachment. nih.govwikipedia.orgsigmaaldrich.com This motif is now recognized as a primary cell adhesion site found in a multitude of extracellular matrix (ECM) proteins, including vitronectin, fibrinogen, and osteopontin. wikipedia.orgsigmaaldrich.comqyaobio.com

Integrins, a large family of heterodimeric cell-surface receptors, act as the primary receptors for these ECM proteins. nih.goviris-biotech.de The binding process is specific, with approximately half of the more than 20 known integrins recognizing the RGD motif within their ligands. qyaobio.comannualreviews.org This recognition is a critical event that mediates both cell-substratum and cell-cell interactions, influencing cellular adhesion, migration, growth, and differentiation. nih.govqyaobio.com The interaction between the RGD sequence and integrins can activate intracellular signaling pathways, impacting a range of cellular functions. researchgate.netnih.gov Soluble peptides containing the RGD sequence can act as competitive inhibitors, preventing cell adhesion to RGD-containing proteins. annualreviews.org

Structure-Activity Relationships of RGD-Containing Peptide Ligands

The biological activity and binding specificity of RGD peptides are not solely determined by the core tripeptide but are significantly influenced by the surrounding chemical environment and conformational structure. qyaobio.comrcsb.org The amino acids flanking the RGD sequence can greatly affect its binding affinity and selectivity for different integrin subtypes. qyaobio.com For instance, the linear heptapeptide (B1575542) GRGDSP demonstrated a marked increase in binding capacity to the αvβ3 integrin compared to the simple RGD tripeptide. qyaobio.com

Conformational rigidity is a key factor in enhancing binding properties. Linear RGD peptides often suffer from low binding affinity and rapid degradation by proteases due to their flexibility. qyaobio.com Cyclization of the peptide backbone imposes conformational constraints, which can lead to a significant increase in both stability and binding affinity for specific integrin subtypes. wikipedia.orgqyaobio.com For example, a cyclic peptide, ACDCRGDCFCG, was found to be 200-fold more potent than many linear RGD peptides. wikipedia.org The specific presentation of the RGD motif in different isomers of a cyclic peptide can result in vastly different binding potencies for αvβ3 and αvβ5 integrins. rcsb.org Furthermore, the introduction of specific residues, such as a D-configured aromatic amino acid, into a cyclic pentapeptide can be critical for high-affinity binding to the αvβ3 integrin. qyaobio.com

PeptideStructureKey FindingReference
RGD Linear TripeptideMinimal binding epitope of fibronectin. nih.govkarger.com
GRGDSP Linear HeptapeptideEnhanced binding to αvβ3 integrin compared to RGD. qyaobio.com
c(RGDfV) Cyclic PentapeptideOne of the first cyclic compounds developed with improved stability and affinity. qyaobio.com
ACDCRGDCFCG Cyclic PeptideShowed 200-fold higher potency than common linear RGD peptides. wikipedia.org
E[c(RGDfK)]2 Dimeric Cyclic PeptideExhibits very high affinity and targeting properties for the αvβ3 integrin. iris-biotech.de

Non-Covalent Interactions in Peptide-Protein Recognition Events

The specific recognition and binding between a peptide, such as Z-Gly-Asp-OH, and a protein receptor are fundamentally governed by a network of non-covalent interactions. acs.org While covalent bonds form the linear amino acid sequence, it is the weaker, non-covalent forces that dictate the three-dimensional folding of the peptide and the precise docking into the protein's binding site. acs.orgnih.gov

These interactions include:

Hydrogen Bonds: These are crucial for defining the secondary structure of peptides and for the specific recognition at the binding interface. mdpi.com

Electrostatic Interactions: The attraction between charged groups, such as the negatively charged carboxylate of the aspartic acid in this compound and positively charged residues on the protein receptor, is a primary driving force, especially in the initial, long-range attraction. mdpi.combiorxiv.org

Hydrophobic Interactions: The tendency of nonpolar groups, like the benzyl (B1604629) group in this compound, to be excluded from aqueous environments can drive the peptide into a hydrophobic pocket on the protein surface. mdpi.combiorxiv.org

The sum of these weak interactions determines the affinity and specificity of the binding event. nih.govmdpi.com The process is dynamic, often beginning with long-range electrostatic attractions that orient the peptide, followed by the formation of more specific, short-range hydrogen bonds and van der Waals contacts to stabilize the final complex. biorxiv.org

Peptide Interactions with Material Surfaces

The ability of peptides to selectively bind to inorganic surfaces is of great interest for the development of advanced biomaterials. The adsorption behavior is dictated by the peptide's functional groups and the chemical nature of the surface.

Adsorption Behavior of Peptides (e.g., Gly-Asp) on Biocompatible Metal Surfaces

The interaction of peptides with biocompatible surfaces, such as titanium and its oxides, is critical for applications in medical implants and biosensors. Molecular dynamics simulations of the RGD tripeptide adsorbing onto a negatively charged hydroxylated rutile (titanium dioxide) surface show that charged side groups are key to the interaction. researchgate.net The binding geometry and stability are heavily influenced by the presence of cations (like Na+ or Ca2+) in the solution, which can mediate the interaction between the negatively charged aspartate side chain and the negatively charged surface. acs.org

Studies on metal-organic frameworks (MOFs) have also provided insight into peptide-surface selectivity. The Zr-based MOF, UiO-66, was found to favor the adsorption of Gly-Asp over other dipeptides, highlighting a specific affinity. rsc.org The adsorption strength of peptides onto metal surfaces is also dependent on the metal itself and its crystalline structure. For instance, peptide adsorption is generally stronger on palladium surfaces than on gold, and stronger on the {111} crystal facet compared to the {100} facet. dtic.mil

SurfacePeptide/Functional GroupAdhesion/Adsorption FindingReference
Rutile (TiO2) RGDAdsorption is mediated by cations (Na+, Ca2+), which bridge the negatively charged Asp residue to the surface. acs.org
UiO-66 (Zr-MOF) Gly-AspShowed preferential adsorption of Gly-Asp compared to many other dipeptides. rsc.org
Pd {111} Various PeptidesGenerally more attractive to peptides than Au surfaces. dtic.mil
Au {111} Various PeptidesAdsorption strength is significant but generally less than on Pd surfaces. dtic.mil
Metal {100} Various PeptidesShowed significantly lower affinity for all peptides compared to {111} surfaces. dtic.mil

Influence of Peptide Functional Groups on Surface Binding Affinities

The specific functional groups within a peptide's sequence are the ultimate determinants of its binding affinity to a material surface. acs.org The carboxylate group (-COOH) of acidic residues like aspartic acid has been identified as a primary binding group on oxide surfaces such as titania and silica, engaging in strong electrostatic interactions. acs.org The amino group (-NH2) at the N-terminus or on basic residues also serves as a key binding center. researchgate.net

Computational and Experimental Insights into Peptide Binding Affinity and Selectivity

The molecular recognition of peptides is fundamentally governed by their binding affinity and selectivity toward specific biological targets. A comprehensive understanding of these properties for Gly-Asp containing peptides, such as this compound, is achieved through a synergistic combination of experimental assays and computational modeling. This dual approach provides a detailed picture of the thermodynamic and structural determinants of peptide-receptor interactions.

Experimental techniques offer quantitative measurements of binding strength and specificity, while computational methods provide atomic-level insights into the interaction dynamics. The integration of these methodologies is crucial for rational peptide design and for elucidating the mechanisms that underpin their biological activity.

Detailed Research Findings

Research into peptide-protein interactions has established a robust framework for evaluating binding affinity. Although specific binding data for this compound is not extensively documented in publicly available literature, the principles are well-illustrated by studies on analogous peptides and their targets.

Experimental Determination of Binding Affinity:

Experimental methods directly measure the strength of the interaction between a peptide and its target, typically a protein or receptor. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are frequently employed.

Surface Plasmon Resonance (SPR): This technique measures the change in refractive index at a sensor surface as a ligand (e.g., a peptide) binds to an immobilized target (e.g., a protein). It provides kinetic data, including association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) is calculated. A lower K_D value signifies higher binding affinity. For instance, SPR has been used to determine the K_D for the interaction between designed peptides and their targets, revealing affinities in the micromolar range. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_a, the inverse of K_D), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.

Enzyme Inhibition Assays: For peptides that target enzymes, their potency is often quantified by the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the peptide required to inhibit the enzyme's activity by 50%. Lower IC₅₀ values indicate greater inhibitory potency, which often correlates with higher binding affinity. Studies on various peptidic enzyme inhibitors utilize this method to rank the effectiveness of different sequences. acs.orgnih.gov

The following interactive table summarizes the types of data obtained from common experimental techniques used to assess peptide binding affinity.

Target ClassExperimental MethodKey ParameterTypical Value RangeSignificance
Receptors/ProteinsSurface Plasmon Resonance (SPR)Dissociation Constant (K_D)nM to µMMeasures binding strength (lower is stronger)
Receptors/ProteinsIsothermal Titration Calorimetry (ITC)Association Constant (K_a)10³ to 10⁹ M⁻¹Direct measure of affinity
EnzymesEnzyme Inhibition AssayIC₅₀nM to µMMeasures inhibitory potency

Computational Modeling of Peptide-Receptor Interactions:

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable for visualizing and analyzing peptide-protein interactions at an atomic level. frontiersin.org These tools predict how a peptide like this compound might fit into a receptor's binding site and what specific interactions stabilize the complex.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com Docking algorithms generate various binding poses and use scoring functions to estimate the binding affinity, typically reported as a binding energy (e.g., in kcal/mol). scielo.org.mx For example, computational studies on chimeric peptides have used docking to investigate the structural reasons for observed differences in affinity for opioid receptors. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the peptide and protein and the stability of their complex. These simulations can reveal crucial conformational changes that occur upon binding, a concept central to the "induced fit" model of molecular recognition. mdpi.com They can also be used to calculate binding free energies, which can be compared with experimental results.

Computational analyses identify key intermolecular forces that govern binding:

Hydrogen Bonds: The backbone and side chains of both the peptide and protein form specific hydrogen bonds that are critical for affinity and selectivity. The carboxylate of the aspartate residue and the carbonyl groups of the peptide backbone in this compound are potential hydrogen bond acceptors.

Electrostatic Interactions: The charged aspartate side chain can form strong salt bridges with positively charged residues (like Arginine or Lysine) in the binding pocket.

Hydrophobic Interactions: The benzyl group of the Z-protecting group (benzyloxycarbonyl) can engage in hydrophobic or π-stacking interactions with aromatic or aliphatic residues in the receptor.

The table below illustrates the kind of detailed information that can be derived from computational studies.

Computational MethodOutput ParameterExample FindingImplication for Binding
Molecular DockingBinding Energy (kcal/mol)-11.8 kcal/molPredicts favorable binding
Molecular DockingInteracting ResiduesAsp forms a salt bridge with Arg123Identifies key "hotspot" for interaction
Molecular DynamicsRMSD of ComplexStable at ~2 Å over 100 nsConfirms the stability of the binding pose
Molecular DynamicsInteraction AnalysisPersistent hydrogen bond with Tyr56Highlights a critical interaction for affinity

The synergy between these approaches is powerful. Experimental data validates the accuracy of computational models, while computational models provide a structural explanation for experimental observations. nih.gov For instance, if an experiment shows that mutating a specific receptor residue drastically reduces binding affinity, a computational model can demonstrate that this is due to the loss of a critical hydrogen bond or electrostatic interaction with the peptide. This integrated understanding is essential for the rational design of new peptides with enhanced affinity and selectivity for their intended biological targets.

Advanced Analytical Characterization in Peptide Research

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry is an indispensable tool in peptide research, providing detailed information on molecular weight, structure, and purity. For a protected dipeptide like Z-Gly-Asp-OH, various mass spectrometric techniques are employed to confirm its identity and integrity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an analyte, which is crucial for determining its elemental composition and confirming its identity with a high degree of confidence. The theoretical exact mass of this compound (C14H16N2O7) can be calculated by summing the exact masses of its constituent atoms (using the most abundant isotopes).

Table 1: Calculation of the Theoretical Exact Mass of this compound

Element Number of Atoms Exact Mass of Most Abundant Isotope (Da) Total Mass (Da)
Carbon (C) 14 12.000000 168.000000
Hydrogen (H) 16 1.007825 16.125200
Nitrogen (N) 2 14.003074 28.006148
Oxygen (O) 7 15.994915 111.964405

| Total Exact Mass | | | 324.095753 |

An experimental HRMS analysis of this compound would be expected to yield a mass measurement that is very close to this theoretical value, typically within a few parts per million (ppm). For instance, an observed mass of 324.0955 Da would be well within the acceptable error margin for confirming the elemental composition of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Peptide Analysis

Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of peptides and other biomolecules, as it typically generates intact molecular ions with minimal fragmentation. When this compound is analyzed by ESI-MS in positive ion mode, it is expected to be observed primarily as the protonated molecule, [M+H]+. In negative ion mode, the deprotonated molecule, [M-H]-, would be the predominant species.

The ESI-MS spectrum provides a rapid and straightforward method for confirming the molecular weight of the synthesized peptide. For this compound, the expected m/z values would be:

Positive Ion Mode ([M+H]+): 325.1036

Negative Ion Mode ([M-H]-): 323.0879

The presence of these ions in the mass spectrum serves as a primary confirmation of the successful synthesis of the target dipeptide.

Fragmentation Pathway Analysis for Sequence Confirmation

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing structural information that can confirm the amino acid sequence. In a typical MS/MS experiment, the parent ion (e.g., the [M+H]+ ion of this compound) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the peptide bonds and other covalent bonds in a predictable manner, generating a series of fragment ions.

For peptides, the most common fragment ions are the b- and y-ions, which result from cleavage of the amide bonds along the peptide backbone. The analysis of the mass differences between these fragment ions allows for the determination of the amino acid sequence.

Table 2: Predicted Major Fragment Ions for this compound in Positive Ion Mode MS/MS

Fragment Ion Structure Theoretical m/z
b1 Z-Gly 208.08
y1 Asp-OH 134.04
[M+H-H2O]+ Loss of water 307.10
[M+H-CO2]+ Loss of carbon dioxide 281.11

The observation of these characteristic fragment ions in the MS/MS spectrum would provide definitive confirmation of the Gly-Asp sequence and the presence of the N-terminal benzyloxycarbonyl (Z) protecting group.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly high-performance liquid chromatography, are fundamental for the purification and purity assessment of synthetic peptides like this compound.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

HPLC is a powerful technique for separating components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For peptides, reversed-phase HPLC is the most common mode used. HPLC is employed both to purify the crude synthetic product and to assess the purity of the final compound. A typical analytical HPLC run for this compound would show a major peak corresponding to the product, with the area of this peak relative to the total area of all peaks providing a quantitative measure of its purity.

Reversed-Phase HPLC (RP-HPLC) for Peptide Isolation

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. The benzyloxycarbonyl (Z) group on this compound is quite hydrophobic, which significantly influences its retention behavior.

A common stationary phase for peptide separation is a C18-modified silica. The mobile phase typically consists of an aqueous component (often containing an ion-pairing agent like trifluoroacetic acid, TFA) and an organic modifier (such as acetonitrile). A gradient elution, where the concentration of the organic modifier is gradually increased, is typically used to elute the peptides.

Table 3: Representative RP-HPLC Conditions for the Analysis of this compound

Parameter Condition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-60% B over 20 minutes
Flow Rate 1.0 mL/min

| Detection | UV at 220 nm and 254 nm |

Under these conditions, this compound would elute at a specific retention time, which can be used for its identification and quantification. The UV detection at 220 nm is characteristic of the peptide bond, while the detection at 254 nm is useful for observing the aromatic Z-group. The purity of the sample can be determined by integrating the peak area of the main component and any impurities. For preparative RP-HPLC, similar conditions are used but with a larger column and higher flow rates to isolate larger quantities of the purified peptide.

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). nih.gov These enhancements make it an ideal technique for the high-throughput analysis of synthetic peptides like this compound. The enhanced chromatographic resolution is achieved through the use of columns packed with sub-2 μm particles, which leads to reduced band broadening and sharper peaks. frontiersin.org

The analysis of this compound by UPLC would typically involve a reversed-phase method, where the dipeptide is separated based on its hydrophobicity. researchgate.net A C18 stationary phase is commonly employed for peptide separations. researchgate.net The mobile phase usually consists of a gradient of an organic solvent, such as acetonitrile, in water, with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. creative-proteomics.com

Method development for this compound would focus on optimizing the gradient slope and temperature to achieve the best separation from potential impurities, such as unreacted starting materials or side-products from the synthesis. The high resolution of UPLC is particularly advantageous for detecting and quantifying such closely related substances. nih.govcreative-proteomics.com Due to the significantly shorter run times compared to HPLC, UPLC allows for a much higher sample throughput, which is crucial in research and quality control environments. nih.gov

A typical UPLC method for a protected dipeptide like this compound is detailed in the interactive table below.

ParameterConditionRationale
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmSmall particle size enhances resolution and speed. C18 chemistry provides good retention for moderately hydrophobic peptides.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization in mass spectrometry and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the peptide from the reversed-phase column.
Gradient 5-50% B over 2 minutesA rapid gradient suitable for high-throughput analysis of a small dipeptide.
Flow Rate 0.4 mL/minOptimized for the column dimensions to maintain high efficiency.
Column Temperature 40 °CImproves peak shape and reduces viscosity, allowing for higher flow rates.
Detection UV at 214 nm and/or Mass Spectrometry (MS)Peptide bonds absorb at 214 nm. MS provides mass confirmation and enhanced selectivity. creative-proteomics.com

This UPLC method would provide rapid and reliable purity assessment of this compound, demonstrating the power of this technique for high-throughput peptide analysis.

Spectroscopic Methods for Conformational and Interaction Analysis

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure and interaction dynamics of peptides. For this compound, Nuclear Magnetic Resonance (NMR) and Fluorescence Spectroscopy offer complementary insights into its molecular conformation and can be adapted for quantitative biochemical assays.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.gov For a dipeptide like this compound, NMR can provide detailed information about its conformational preferences.

A complete structural and dynamic analysis of this compound would involve a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: The 1D proton NMR spectrum provides initial information on the number and chemical environment of the protons in the molecule. The chemical shifts of the amide and alpha-protons are particularly sensitive to the local conformation.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, which is essential for assigning the proton resonances of the Glycine (B1666218) and Aspartic acid residues.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of each amino acid residue, simplifying the assignment process.

¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in the assignment of carbon resonances and providing additional structural information.

The conformational preferences of dipeptides are known to be influenced by the nature of the amino acid side chains and the protecting groups. researchgate.net By analyzing the coupling constants, particularly the ³J(HN,Hα) coupling, information about the backbone dihedral angle φ can be obtained. researchgate.net The ensemble of conformations adopted by this compound in solution can be modeled using the distance and dihedral angle restraints derived from NMR data.

NMR ParameterInformation Gained for this compound
Chemical Shifts (¹H, ¹³C) Electronic environment of nuclei, secondary structure propensity.
³J(HN,Hα) Coupling Constants Dihedral angle (φ) constraints for backbone conformation.
Nuclear Overhauser Effects (NOEs) Inter-proton distances (< 5 Å) for 3D structure calculation.
Temperature Coefficients of Amide Protons Solvent exposure and hydrogen bonding patterns.

While this compound itself is not intrinsically fluorescent, fluorescence spectroscopy can be employed for its quantitative analysis in biochemical assays through derivatization with a fluorescent label. altabioscience.com This approach offers high sensitivity and is widely used for quantifying peptides in various biological contexts. sb-peptide.com

A common strategy involves labeling the N-terminal amine of the Glycine residue after removal of the Z-protecting group, or the free carboxyl group of the Aspartic acid residue. A variety of fluorescent dyes with different excitation and emission properties are available for this purpose.

A typical workflow for a quantitative biochemical assay of this compound using fluorescence spectroscopy would involve:

Sample Preparation: The this compound sample is prepared, potentially after a deprotection step if the N-terminus is to be labeled.

Derivatization: The peptide is reacted with a fluorescent labeling reagent, such as Dansyl chloride or a fluorescein derivative, under optimized conditions to ensure complete and specific labeling.

Purification: The fluorescently labeled dipeptide is purified from excess dye and reaction byproducts, typically using HPLC.

Fluorometric Measurement: The fluorescence intensity of the labeled peptide is measured using a spectrofluorometer at the optimal excitation and emission wavelengths for the chosen dye.

Quantification: The concentration of the peptide in the original sample is determined by comparing its fluorescence intensity to a standard curve generated with known concentrations of the fluorescently labeled peptide.

This method can be adapted for various biochemical assays, such as enzyme activity assays where this compound might act as a substrate or inhibitor. The change in fluorescence upon enzymatic cleavage or binding can be monitored to determine kinetic parameters.

FluorophoreExcitation (nm)Emission (nm)Common Application
Dansyl Chloride ~335~518N-terminal labeling
Fluorescein Isothiocyanate (FITC) ~495~519N-terminal labeling
7-Amino-4-methylcoumarin (B1665955) (AMC) ~350~450C-terminal labeling (after activation)

Amino Acid Compositional Analysis of Peptide Samples

Amino acid analysis (AAA) is a fundamental technique used to determine the amino acid composition of a peptide or protein. creative-biolabs.com For a synthetic dipeptide like this compound, AAA serves as a crucial quality control step to verify that the correct amino acids are present in the expected stoichiometric ratio.

The process begins with the complete hydrolysis of the peptide bond in this compound. This is typically achieved by heating the sample in 6 M hydrochloric acid at approximately 110°C for 24 hours under vacuum. libretexts.org This process cleaves the amide linkage between the Glycine and Aspartic acid residues, liberating the individual amino acids. The N-terminal Z-protecting group would also be cleaved under these harsh acidic conditions.

Following hydrolysis, the resulting mixture of free amino acids is separated and quantified. A common method for this is ion-exchange chromatography followed by post-column derivatization with ninhydrin. libretexts.org The ninhydrin reacts with the primary amines of the amino acids to produce a colored compound that can be detected spectrophotometrically.

Alternatively, reversed-phase HPLC is widely used for amino acid analysis. creative-proteomics.com In this approach, the amino acids are derivatized prior to chromatography with a reagent that renders them detectable by UV or fluorescence. Phenylisothiocyanate (PITC) is a frequently used pre-column derivatizing agent that reacts with the amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be readily separated and quantified by RP-HPLC with UV detection. creative-biolabs.com

For this compound, the expected outcome of amino acid analysis would be the detection of Glycine and Aspartic acid in a 1:1 molar ratio. The quantitative results from AAA confirm the identity and purity of the dipeptide. creative-biolabs.com

StepMethodPurposeExpected Result for this compound
1. Hydrolysis 6 M HCl, 110 °C, 24hCleavage of the peptide bond.A mixture of free Glycine and Aspartic acid.
2. Derivatization Phenylisothiocyanate (PITC)To make amino acids detectable by UV.Formation of PTC-Glycine and PTC-Aspartic acid.
3. Separation Reversed-Phase HPLCTo separate the derivatized amino acids.Two distinct peaks corresponding to PTC-Gly and PTC-Asp.
4. Quantification UV Detection at 254 nmTo determine the amount of each amino acid.Peak areas corresponding to a 1:1 molar ratio of Glycine and Aspartic acid.

Computational Chemistry Approaches for Gly Asp Systems

Molecular Dynamics Simulations of Peptide Conformation and Interactions

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of peptides and their interactions with the surrounding environment. By simulating the movement of atoms over time, MD provides a dynamic picture of how peptides like Z-Gly-Asp-OH behave in different conditions.

For instance, MD simulations have been used to study the conformational preferences of Arg-Gly-Asp (RGD) peptidomimetics in both aqueous and non-polar (octane) solutions, mimicking the transition from a water-based environment to a cell membrane. tandfonline.com In water, these peptides tend to adopt extended conformations where the charged ends are far apart, a feature that correlates with higher biological potency. tandfonline.com Conversely, in a non-polar environment, they favor compact, self-aggregated structures. tandfonline.com The stability and conformation of RGD peptides have also been investigated when they are immobilized on surfaces like poly(acrylic acid) brushes, with simulations showing that the crucial RGD sequence remains accessible for cell adhesion. tandfonline.com

The influence of the solvent environment is a critical factor. Studies on Arg-Gly-Asp peptides have shown that water can limit the direct interaction between the peptide and a titanium oxide (TiO2) surface, helping the peptide to maintain its initial shape. nih.gov The conformation of peptides is also influenced by their sequence and any modifications. For example, the addition of a phenylalanine residue to a cyclic RGD peptide was shown to alter its conformation in aqueous solution, as studied by a combination of NMR spectroscopy and MD simulations. nih.gov

Table 1: Key Findings from Molecular Dynamics Simulations of Gly-Asp Systems
Peptide SystemSimulation EnvironmentKey FindingsReference
Arg-Gly-Asp (RGD) PeptidomimeticsWater and OctaneExtended conformations in water are linked to higher potency; compact structures are favored in octane. tandfonline.com
Immobilized Arg-Gly-Asp PeptidesPoly(acrylic acid) brush surfaceThe RGD motif remains accessible on the surface, available for cell adhesion. tandfonline.com
Arg-Gly-Asp (RGD) PeptidesTitanium oxide (TiO2) surface with and without waterWater limits peptide-surface interaction and helps maintain the peptide's initial conformation. nih.gov
Cyclic RGD Peptide with PhenylalanineAqueous solutionThe addition of phenylalanine influences the peptide's conformation. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Adsorption Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for understanding how peptides adsorb onto surfaces by calculating properties like adsorption energies.

DFT studies have been employed to examine the adsorption of short peptides, including Gly-Asp, on various surfaces. For example, the adsorption of Gly-Asp on magnesium (Mg) and Mg-based alloy surfaces was investigated using DFT with van der Waals corrections. rsc.org The calculations revealed that these peptides tend to bind to the surface Mg atoms through the oxygen and nitrogen atoms of their functional groups. rsc.org The adsorption energy for dipeptides on a clean Mg(0001) surface was found to be in the range of -1.73 to -2.80 eV. rsc.org Interestingly, doping the Mg surface with zinc enhanced the peptide adsorption, while doping with yttrium or neodymium slightly weakened it. rsc.org

In another study, first-principles calculations based on DFT were used to investigate the adsorption of the Arg-Gly-Asp (RGD) sequence on a gold (Au) surface. jst.go.jp The most stable adsorption occurred when the two oxygen atoms of the carboxyl group in the aspartic acid residue were positioned close to the gold atoms. jst.go.jp This highlights the critical role of the geometry between the peptide's functional groups and the surface atoms. DFT has also been used in combination with MD simulations to study the behavior of RGD peptides on soft polymer surfaces, providing insights into the thermodynamics of hydration and the accessibility of the cell-recognition motif. tandfonline.com

Table 2: DFT Calculation Results for Peptide Adsorption
PeptideSurfaceCalculated Adsorption Energy (Eads)Key ObservationReference
Dipeptides (including Gly-Asp)Clean Mg(0001)-1.73 to -2.80 eVAdsorption is dominated by the number of functional groups binding to the surface. rsc.org
Arg-Gly-Asp (RGD)Clean Mg(0001)-3.24 eVTripeptide shows stronger adsorption than dipeptides. rsc.org
Peptides on Mg-Zn alloyMg-Zn (1% Zn)Enhanced by ~0.3 eVEnhanced N-Mg bond and electrostatic interactions. rsc.org
Peptides on Mg-Y/Nd alloysMg-Y (1% Y), Mg-Nd (1% Nd)Slightly weakenedAlloying element influences peptide interaction. rsc.org
Arg-Gly-Asp (RGD)Au(111)Not explicitly quantified but stableCarboxyl group of Asp is critical for stable adsorption. jst.go.jp

Thermodynamic and Kinetic Analyses of Peptide Reactions and Stability

Computational methods are crucial for analyzing the thermodynamics and kinetics of peptide reactions, such as degradation and isomerization, which affect their stability and function.

The stability of aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester), a related dipeptide ester, is highly dependent on pH and temperature. wikipedia.orgatamanchemicals.com It is most stable in solution at a pH of 4.3 at room temperature, with a half-life of nearly 300 days. wikipedia.orgatamanchemicals.com However, at a neutral pH of 7, its half-life drops to only a few days. wikipedia.orgatamanchemicals.com Under elevated temperatures or high pH, it can hydrolyze into its constituent amino acids or cyclize to form a diketopiperazine, both resulting in a loss of sweetness. wikipedia.orgmdpi.com

Kinetic studies on aspartyl-containing tetrapeptides have shown that the isomerization of aspartic acid residues proceeds through a reversible formation of a succinimide (B58015) intermediate. researchgate.net The rate of this reaction is influenced by pH, with a bell-shaped pH-rate profile observed. researchgate.net The mechanism involves the nucleophilic attack of a peptide bond nitrogen atom on the carbonyl carbon of the Asp side chain. researchgate.net

Thermodynamic properties of Gly-Asp in aqueous solution, such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its acid dissociation reactions, have been calculated using DFT and ab initio methods. jcchems.com These theoretical calculations of acid dissociation constants (pKa) showed good agreement with experimental values determined by potentiometric techniques. jcchems.com

Table 3: Stability and Reaction Kinetics of Aspartyl Peptides
Compound/SystemConditionObservationReference
AspartameRoom temperature, pH 4.3Most stable, half-life of nearly 300 days. wikipedia.orgatamanchemicals.com
AspartameRoom temperature, pH 7Less stable, half-life of a few days. wikipedia.orgatamanchemicals.com
AspartameElevated temperature or high pHDegrades via hydrolysis and cyclization. wikipedia.org
Aspartyl-containing tetrapeptidespH 1.5-10, 37°CIsomerization occurs via a succinimide intermediate; pH-dependent reaction rate. researchgate.net
Gly-AspAqueous solution, various temperaturesThermodynamic properties (ΔH, ΔS, ΔG) and pKa values calculated, showing good agreement with experiments. jcchems.com

Structural Modeling of Peptide-Receptor Complexes and Active Sites

Understanding how peptides bind to their receptors is fundamental to elucidating their biological function. Computational modeling provides detailed structural insights into these interactions.

Molecular docking and MD simulations are frequently used to model the binding of peptides to their target receptors. For instance, molecular docking has been used to study the binding mode of the peptide Phe-Asp-Gly-Asp-Phe (FDGDF) to the enzyme superoxide (B77818) dismutase, providing structural insights that complement experimental findings. mdpi.com These computational approaches can reveal crucial interactions and identify key "hotspot" residues involved in the binding process. mdpi.com

The Arg-Gly-Asp (RGD) sequence is a well-known motif for binding to integrin receptors. nih.gov The conformation of this sequence is crucial for its binding selectivity. nih.gov Computational studies, often combined with experimental techniques like NMR, have been used to determine the solution conformations of cyclic RGD peptides, which are potent inhibitors of platelet aggregation. nih.gov Elucidating these conformations helps in understanding the interaction between the RGD sequence and its receptor, such as the glycoprotein (B1211001) IIb/IIIa. nih.gov The design of synthetic peptide models of enzyme active sites, such as those containing serine, histidine, and aspartic acid to mimic serine proteases, also relies heavily on structural modeling to ensure the correct three-dimensional arrangement of catalytic residues. researchgate.net

Prediction of Molecular Recognition Patterns and Binding Affinities

A major goal of computational chemistry in peptide science is to predict how peptides will be recognized by other molecules and to quantify the strength of these interactions (binding affinity).

Various computational methods are employed to predict binding affinities, ranging from physics-based approaches to machine learning models. nih.govarxiv.org These methods can help in screening large libraries of virtual compounds to identify potential drug candidates. nih.gov However, predicting peptide-protein interactions can be challenging due to the flexibility of peptides and the potential for multiple binding modes. nih.gov

Q & A

Q. What are the standard synthetic protocols for Z-Gly-Asp-OH, and how can researchers optimize yield and purity?

The synthesis of this compound typically involves carbodiimide-based coupling agents like EDC.HCl with HOBt as an activating agent in dichloromethane (DCM) at 0–20°C. For example, analogous methods for Z-protected amino acids (e.g., Z-Phe-OH) involve reaction times of 21 hours followed by chromatographic purification . To optimize yield, adjust stoichiometric ratios (e.g., 1.2 equivalents of EDC.HCl) and monitor reaction progress via TLC or HPLC. Purity (>98%) is confirmed via reverse-phase HPLC with UV detection at 220 nm, using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) .

Q. Which analytical techniques are critical for characterizing this compound, and how should researchers validate structural integrity?

Key techniques include:

  • NMR spectroscopy : Confirm backbone structure via ¹H and ¹³C NMR (e.g., δ 7.2–7.4 ppm for benzyloxycarbonyl protons).
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 299.32 for this compound).
  • HPLC : Assess purity and detect diastereomers using chiral columns. Cross-validate results against literature data for analogous compounds (e.g., Z-Phe-OH or Z-Gly-Gly-Phe-OH) .

Q. How should researchers address solubility challenges when preparing this compound stock solutions for biological assays?

this compound is typically soluble in DMSO (10–50 mM stock solutions). For aqueous buffers, pre-dissolve in DMSO and dilute to ≤1% final concentration to avoid cytotoxicity. If precipitation occurs, test co-solvents like ethanol or PEG-400 (≤5% v/v) and validate stability via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., integrin-binding assays) may arise from variations in peptide conformation or assay conditions. To address this:

  • Control for stereochemistry : Confirm enantiomeric purity via chiral HPLC.
  • Standardize assay buffers : Use Tris-buffered saline (pH 7.4) with divalent cations (e.g., Mn²⁺) to stabilize integrin binding.
  • Compare with RGD-containing peptides : Use fibronectin-derived RGD peptides as positive controls to validate receptor specificity .

Q. How can researchers design experiments to elucidate the role of this compound in modulating integrin-mediated signaling pathways?

  • In vitro adhesion assays : Coat plates with this compound (10–100 µg/mL) and quantify cell adhesion using fluorescent dyes (e.g., calcein-AM).
  • Competitive inhibition : Pre-treat cells with soluble this compound (1–10 µM) and measure inhibition of adhesion to fibronectin.
  • Western blotting : Assess downstream signaling (e.g., FAK phosphorylation) in cells exposed to this compound for 30–60 minutes .

Q. What methodologies are recommended for analyzing batch-to-batch variability in this compound synthesis?

Use a combination of:

  • Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical process parameters (e.g., temperature, reaction time).
  • Statistical analysis : Calculate relative standard deviation (RSD) for purity and yield across 5–10 batches.
  • Stability studies : Store batches at –20°C and monitor degradation via HPLC at 0, 3, and 6 months .

Methodological Considerations

Q. How should researchers integrate this compound into peptide libraries for high-throughput screening (HTS)?

  • Solid-phase synthesis : Use Fmoc/t-Bu chemistry on Wang resin. Incorporate this compound as a building block with HATU/DIPEA activation.
  • Library design : Include scrambled sequences (e.g., Z-Asp-Gly-OH) to control for sequence-specific effects.
  • Assay validation : Use surface plasmon resonance (SPR) to screen binding affinity against integrins (e.g., αvβ3) .

Q. What are the best practices for reproducing published protocols involving this compound?

  • Detailed documentation : Record exact reagent grades (e.g., anhydrous DCM), equipment calibration dates, and environmental conditions (humidity/temperature).
  • Negative controls : Include reactions without coupling agents to detect non-specific byproducts.
  • Data sharing : Deposit raw NMR/HPLC files in open repositories (e.g., Zenodo) for peer validation .

Data Interpretation and Reporting

Q. How can researchers differentiate between artifactual and biologically relevant results in this compound studies?

  • Dose-response curves : Confirm bioactivity across ≥3 log units (e.g., 0.1–100 µM).
  • Counter-screens : Test for off-target effects (e.g., protease inhibition) using fluorogenic substrates.
  • Peer review : Pre-publish methods on preprint platforms (e.g., bioRxiv) for community feedback .

Q. What statistical approaches are appropriate for analyzing this compound experimental data with small sample sizes?

  • Non-parametric tests : Use Mann-Whitney U tests for non-normal distributions.
  • Bootstrapping : Generate 95% confidence intervals for mean values with n < 10.
  • Meta-analysis : Aggregate data from multiple studies using fixed/random-effects models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.